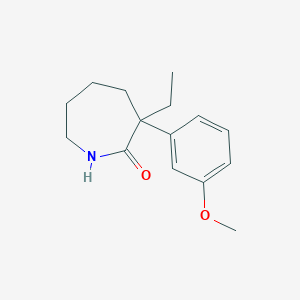
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one
Overview
Description
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is a synthetic compound that belongs to the class of azepanes. It is also known as Etomidate, which is a general anesthetic agent used in the induction of anesthesia. Etomidate is a short-acting anesthetic agent that is widely used in clinical settings due to its rapid onset of action and minimal side effects.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one involves its ability to modulate GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). When activated, these receptors allow negatively charged chloride ions to flow into the cell, leading to an inhibitory effect on neuronal activity. 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one binds to a specific site on the GABA-A receptor, which enhances the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one are primarily related to its ability to modulate GABA-A receptors. By enhancing the inhibitory effect of GABA on neuronal activity, 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can lead to a variety of physiological effects, including sedation, hypnosis, and anesthesia. These effects are dose-dependent and can vary depending on the individual's age, weight, and overall health.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one in lab experiments is its ability to modulate GABA-A receptors. This makes it a useful tool for studying the effects of GABA-A receptor activation on neuronal activity. However, one limitation of using 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one in lab experiments is its potential for off-target effects. Because 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can bind to other sites in addition to the GABA-A receptor, it is important to carefully control for these potential off-target effects in lab experiments.
Future Directions
There are several future directions for research on 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one. One area of research is the development of new anesthetic agents that have fewer side effects than current agents. Another area of research is the development of new drugs that can modulate GABA-A receptors with greater specificity and selectivity. Finally, there is a need for further research on the long-term effects of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one on neuronal activity and overall health.
Scientific Research Applications
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one has been extensively studied for its anesthetic properties. It is commonly used in clinical settings for the induction of anesthesia due to its rapid onset of action and minimal side effects. In addition to its clinical use, 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one has also been used in scientific research for its ability to modulate GABA-A receptors. GABA-A receptors are a type of receptor in the brain that are responsible for inhibiting neuronal activity. By modulating these receptors, 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can alter the activity of neurons in the brain, which can lead to a variety of physiological effects.
properties
IUPAC Name |
3-ethyl-3-(3-methoxyphenyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(9-4-5-10-16-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRHMXLAEBLVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCNC1=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2802021.png)
![[2-(5-chloro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2802022.png)
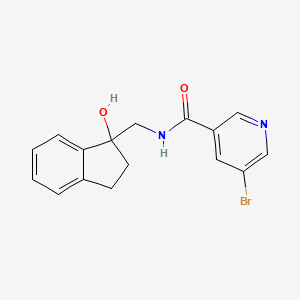
![2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2802024.png)
![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)
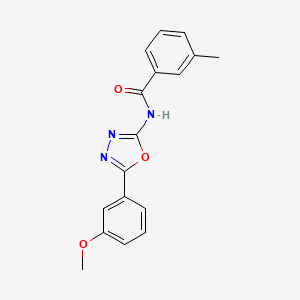
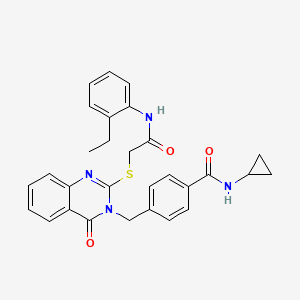
![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)
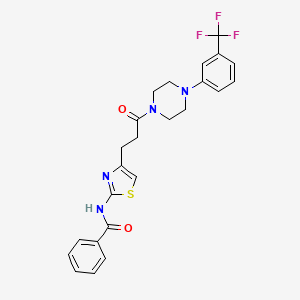
![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)
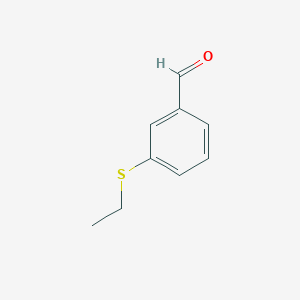
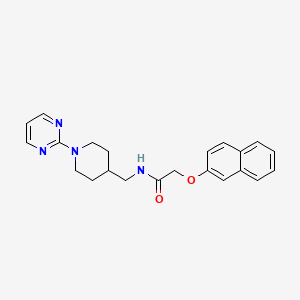
![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)